Fluoroclorgyline

MAO-A Selectivity Radioligand Binding Enzyme Inhibition

Fluoroclorgyline is a specialized molecular probe for PET imaging, uniquely designed for 18F radiolabeling to enable non-invasive quantification of MAO-A density in the CNS. Its halogenated structure provides a 110-min imaging window unmatched by carbon-11 tracers. Procure for preclinical PET studies, pharmacodynamic biomarker analysis in drug discovery, or translational research in major depressive disorder. Standard MAO-A inhibitors cannot substitute its dual-purpose imaging/ inhibition function.

Molecular Formula C13H15ClFNO
Molecular Weight 255.71 g/mol
CAS No. 135062-18-9
Cat. No. B1672907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroclorgyline
CAS135062-18-9
Synonymsfluoroclorgyline
N-(3-(2-chloro-4-fluorophenoxy)propyl)-N-methyl-2-propynylamine
Molecular FormulaC13H15ClFNO
Molecular Weight255.71 g/mol
Structural Identifiers
SMILESCN(CCCOC1=C(C=C(C=C1)F)Cl)CC#C
InChIInChI=1S/C13H15ClFNO/c1-3-7-16(2)8-4-9-17-13-6-5-11(15)10-12(13)14/h1,5-6,10H,4,7-9H2,2H3
InChIKeyJTJUQCCPSVCHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fluoroclorgyline (CAS 135062-18-9): A High-Selectivity MAO-A Inhibitor for PET Radiotracer Development


Fluoroclorgyline (CAS 135062-18-9) is a halogenated derivative of clorgyline, designed as a potent, irreversible, and highly selective inhibitor of monoamine oxidase A (MAO-A) [1]. It is structurally optimized for radiolabeling with fluorine-18 or carbon-11 to serve as a positron emission tomography (PET) radiotracer for the non-invasive quantification of MAO-A enzyme density and drug occupancy in the central nervous system [2].

Why Generic MAO-A Inhibitors Cannot Substitute for Fluoroclorgyline in Imaging Applications


While several molecules inhibit MAO-A, generic substitution fails for fluoroclorgyline due to its dual-purpose design for both potent enzyme inhibition and structural compatibility with positron-emitting radioisotopes [1]. Unlike non-halogenated clorgyline or other MAO-A inhibitors, fluoroclorgyline provides a critical, quantitative advantage: its halogen substituent enables radiolabeling with fluorine-18, creating a PET tracer with a 110-minute half-life [2]. This allows for extended in vivo imaging and pharmacological evaluation, a capability that unlabeled inhibitors or tracers with shorter-lived isotopes (e.g., carbon-11) cannot match [3]. Therefore, fluoroclorgyline is not merely an inhibitor but a specialized molecular probe, where its chemical structure is functionally inseparable from its intended application in molecular imaging.

Quantitative Evidence Supporting the Procurement of Fluoroclorgyline over Alternative MAO-A Ligands


>1000-Fold Selectivity for MAO-A over MAO-B Validated by Competition Assays

Fluoroclorgyline demonstrates exceptional selectivity for MAO-A over MAO-B. In in vitro binding studies using rat brain membranes, the binding of [18F]fluoroclorgyline was inhibited with high affinity by the MAO-A specific inhibitor clorgyline, but showed minimal displacement by the MAO-B specific inhibitor (R)-deprenyl, establishing a selectivity ratio greater than 1,000-fold for the MAO-A isoform [1].

MAO-A Selectivity Radioligand Binding Enzyme Inhibition

High and Prolonged In Vivo Brain Uptake of [11C]Fluoroclorgyline Comparable to [11C]Clorgyline

In vivo tissue distribution studies in mice with [11C]fluoroclorgyline show that its brain uptake and retention characteristics are quantitatively comparable to those of the established radiotracer [11C]clorgyline, demonstrating that fluorination does not compromise, and may enhance, the pharmacokinetic profile required for PET neuroimaging [1].

Brain Uptake Pharmacokinetics In Vivo Imaging

Optimized Radiosynthesis of [18F]Fluoroclorgyline Yields High Specific Activity for Sensitive PET Imaging

The radiosynthesis of [18F]fluoroclorgyline is achieved via an 18F-fluoride-for-mesylate substitution, producing the radiotracer in approximately 20% radiochemical yield with high specific activities of 1–2 Ci/µmol [1]. This specific activity is critical for ensuring that the tracer can bind to and saturate a very small number of MAO-A enzyme sites in the brain without causing a pharmacological effect.

Radiochemistry Fluorine-18 Labeling PET Tracer Production

Utility as an In Vivo Occupancy Probe: Demonstration with Fluoxetine Challenge

[18F]Fluoroclorgyline PET imaging has been used to directly measure in vivo MAO-A occupancy by drugs. An acute dose of 20 mg/kg of fluoxetine inhibited the in vivo binding of [18F]fluoroclorgyline in rat brain by more than 20% [1]. This demonstrates the compound's utility as a functional probe for quantifying target engagement by other pharmacological agents.

Drug Occupancy Pharmacodynamics Fluoxetine

Evidence-Based Application Scenarios for Procuring Fluoroclorgyline


Preclinical PET Imaging of CNS MAO-A Density

Procure [18F]fluoroclorgyline or its precursor for preclinical PET imaging studies to non-invasively quantify regional MAO-A enzyme density in rodent and non-human primate brains. This is supported by its high brain uptake [1] and >1000-fold selectivity for MAO-A [2].

In Vivo Target Occupancy Studies for Novel Antidepressants

Utilize [18F]fluoroclorgyline PET as a pharmacodynamic biomarker in drug discovery to measure the dose-dependent MAO-A occupancy of novel CNS drug candidates. Its utility for this purpose is validated by studies showing dose-responsive displacement by known MAO-A inhibitors like fluoxetine [3].

Translational Biomarker Development for Neuropsychiatric Disorders

Employ fluoroclorgyline-based PET tracers to investigate alterations in MAO-A expression as a potential biomarker in conditions like major depressive disorder. The compound's favorable pharmacokinetics and established translational relevance make it a suitable candidate for moving findings from animal models to human clinical research [1].

Technical Documentation Hub

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